molecular formula C17H12F2N2O2S2 B2608888 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797299-73-0

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Cat. No. B2608888
CAS RN: 1797299-73-0
M. Wt: 378.41
InChI Key: ZOCDPSUENYSTGX-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, also known as DT-13, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 is a urea derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been investigated in various scientific studies.

Scientific Research Applications

Synthesis and Characterization

  • Efficient synthesis of thiophene-2-carbonyl derivatives has been achieved under various conditions, demonstrating the versatility of urea derivatives in organic synthesis (Liang-ce et al., 2016).

  • The preparation of urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols highlights the flexibility in synthesizing diverse urea structures, including those similar to the compound (Fülöp et al., 1985).

Chemical Properties and Reactions

  • The urea-fluoride interaction, including hydrogen bonding and proton transfer mechanisms, offers insights into the behavior of similar urea compounds in various chemical environments (Boiocchi et al., 2004).

  • Studies on the reaction of amino alcohols with carbon disulphide leading to the formation of thioureas and ureas illustrate the potential chemical pathways and reactions relevant to similar compounds (McKay et al., 1958).

Crystal Structure Analysis

  • The crystal structure analysis of related urea compounds, such as 1,3-dicyclohexyl-l-(tetrahydrothiophene- 2-carbonyl)urea, provides a detailed understanding of molecular arrangements and interactions, crucial for designing compounds with specific properties (Cai et al., 2009).

  • Structural studies on chlorfluazuron, a benzoylphenylurea insecticide, offer insights into the molecular geometry and intermolecular interactions of similar urea derivatives (Cho et al., 2015).

Biochemical Evaluation

  • A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their antiacetylcholinesterase activity highlights the potential of similar urea derivatives in medicinal chemistry and enzyme inhibition research (Vidaluc et al., 1995).

Spectroscopic Properties and Antipathogenic Activity

  • The synthesis and characterization of new thiourea derivatives, along with their antipathogenic activities, demonstrate the potential of urea derivatives in developing antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9H,8H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDPSUENYSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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